GIAGFK(GalO)GEQGPKGET

Description

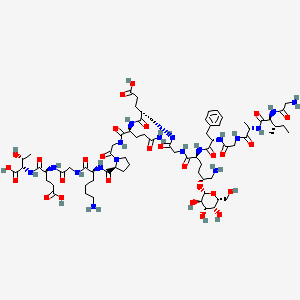

GIAGFK(GalO)GEQGPKGET is a modified peptide derived from the collagen type II (COL2) sequence (residues 259–273) with a galactosylated hydroxylysine (Gal-Hyl) substitution at position 263. This modification replaces the native lysine (K) with a hydroxylysine residue bearing a galactose (Gal) moiety via an enzymatic process involving galactose oxidase (GalO) . The peptide’s primary structure is GIAGFK[Gal-Hyl]GEQGPKGEP, where the GalO modification introduces a glycan group critical for antigen recognition and immune modulation.

This peptide is designed for therapeutic applications targeting antigen-specific T cells. The GalO-mediated galactosylation enhances its ability to bind to major histocompatibility complex (MHC) molecules, facilitating immune tolerance in autoimmune conditions like rheumatoid arthritis . The modification process involves enzymatic oxidation of the terminal galactose residue, enabling selective conjugation with probes such as aminooxy-biotin (AO-biotin) for diagnostic or therapeutic tracking .

Properties

Molecular Formula |

C70H112N18O28 |

|---|---|

Molecular Weight |

1653.7 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S,5R)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoyl]amino]acetyl]amino]-5-[[(2S)-5-amino-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[2-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C70H112N18O28/c1-5-34(2)55(86-48(92)28-73)68(112)79-35(3)60(104)75-29-51(95)82-44(26-37-12-7-6-8-13-37)66(110)84-40(17-16-38(27-72)115-70-59(103)58(102)57(101)46(33-89)116-70)62(106)77-31-49(93)80-42(19-22-53(97)98)64(108)83-41(18-21-47(74)91)63(107)78-32-52(96)88-25-11-15-45(88)67(111)85-39(14-9-10-24-71)61(105)76-30-50(94)81-43(20-23-54(99)100)65(109)87-56(36(4)90)69(113)114/h6-8,12-13,34-36,38-46,55-59,70,89-90,101-103H,5,9-11,14-33,71-73H2,1-4H3,(H2,74,91)(H,75,104)(H,76,105)(H,77,106)(H,78,107)(H,79,112)(H,80,93)(H,81,94)(H,82,95)(H,83,108)(H,84,110)(H,85,111)(H,86,92)(H,87,109)(H,97,98)(H,99,100)(H,113,114)/t34-,35-,36+,38+,39-,40-,41-,42-,43-,44-,45-,46+,55-,56-,57-,58-,59+,70+/m0/s1 |

InChI Key |

KHJYKJGDCZJYGX-ZOHMYHBWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC[C@H](CN)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(CN)OC2C(C(C(C(O2)CO)O)O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N3CCCC3C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Implications

- Immune Modulation : this compound suppresses collagen-induced arthritis in murine models by promoting regulatory T cell responses .

- Enzyme Specificity : GalO selectively oxidizes terminal galactose/hexose residues, enabling precise labeling without off-target effects .

- Comparative Limitations : Unlike broader glycosylation tools (e.g., PNGase F), GalO’s narrow substrate range limits its application to galactose-containing compounds .

Data Tables

Table 1: Structural Comparison of COL2 Peptides

| Residue Position | GIAGFKGEQGPKGEP | This compound |

|---|---|---|

| 264 | Lysine (K) | Gal-Hyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.